氧化镍锡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nickel tin oxide (NTO) is a semiconductor material that has gained significant attention in recent years due to its unique properties. NTO is a ternary compound consisting of nickel, tin, and oxygen, with the chemical formula Ni2SnO4. It is a p-type semiconductor material that has a wide range of applications in the field of electronic devices, sensors, and catalysis.

科学研究应用

超级电容器和电化学电容器

氧化镍 (NiO) 因其低毒性、经济性和环境友好性而备受超级电容器应用的关注。NiO 在超级电容器中的性能受其形貌、表面积、粒度、孔隙率和结晶度影响。NiO 基复合材料通常由于组分之间的协同效应而表现出更高的比电容。各种制备策略,例如水热/溶剂热法、电纺丝和微波辅助法,显着影响其电化学性能 (Jiangshan Zhao et al., 2019)。

环境与健康影响

镍纳米材料的优异性能已在包括导电体、电池和生物材料在内的众多应用中得到利用。然而,这些纳米材料的生物利用度和生物反应性增加可能会造成潜在的不利健康影响。氧化镍纳米颗粒,包括 NiO 和氢氧化镍 (Ni(OH)₂),已对其毒性进行了研究,强调需要进一步研究以更好地了解其暴露剂量反应关系 (Sharlee L. More et al., 2021)。

气敏材料

二氧化锡 (SnO₂) 是金属氧化物气敏材料的模型系统。SnO₂ 的表面科学研究有助于了解其气敏特性,这在很大程度上取决于表面组成。这些见解对于开发具有更高灵敏度和选择性的传感器至关重要 (M. Batzill, 2006)。

染料敏化太阳能电池 (DSSC)

SnO₂ 由于其高电导率和光学透明性而成为 DSSC 的有希望的候选材料。尽管具有潜力,但基于 SnO₂ 的 DSSC 与基于 TiO₂ 的电池相比表现出较低的光转换效率,这归因于固有的限制,例如较低的导带能量。克服这些限制的努力包括通过掺杂和开发新型形貌来增加染料吸收和减少复合的策略 (Qamar Wali et al., 2015)。

无铅焊料合金

锡-银-铜 (Sn-Ag-Cu) 无铅焊料合金已成为传统锡铅合金的可行替代品,具有环境效益并符合法规。研究重点是通过添加不同的元素或纳米颗粒来改善它们的微观结构、熔点、机械性能和润湿性 (M. Aamir et al., 2019)。

作用机制

Target of Action

Nickel Tin Oxide (Ni-SnO2) primarily targets the oxidation process in various applications . The compound’s primary targets are the thin films of nickel, where it influences the oxidation kinetics . The oxidation of thin nickel films is of fundamental interest and is relevant for potential applications .

Mode of Action

Nickel Tin Oxide interacts with its targets through a diffusion-controlled process . The oxidation of thin nickel films, even the thinnest ones, was found to be diffusion-controlled . The high density of grain boundaries in the formed NiO layer leads to a tracer diffusion coefficient that is higher than reported in the literature, indicating accelerated Ni diffusion along the grain boundaries .

Biochemical Pathways

Nickel Tin Oxide affects the biochemical pathways related to the oxidation kinetics of metals . The compound influences the formation and migration of point defects, which are fundamental to the growth of pore-free oxide layers on metals . The oxidation kinetics of metals has been studied intensively for pure metals as well as for alloys .

Pharmacokinetics

The compound’s interaction with its targets suggests that its bioavailability is primarily determined by its ability to diffuse through the oxide layer .

Result of Action

The molecular and cellular effects of Nickel Tin Oxide’s action are primarily observed in the acceleration of the oxidation process . The compound enhances the oxidation kinetics of thin nickel films, leading to the formation of a high-density NiO layer . This results in an increased tracer diffusion coefficient, indicating accelerated Ni diffusion along the grain boundaries .

Action Environment

The action of Nickel Tin Oxide is influenced by environmental factors such as temperature and oxygen partial pressures . The oxidation kinetics of thin nickel films were investigated between 250 and 500 °C under a variety of experimental conditions, including under UV light illumination and different oxygen partial pressures . These factors can influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

生化分析

Biochemical Properties

Nickel Tin Oxide has been found to interact with various biomolecules in a biochemical context . The nature of these interactions is largely dependent on the concentration of nickel in the compound .

Cellular Effects

It has been observed that the compound can influence cell function .

Molecular Mechanism

At the molecular level, Nickel Tin Oxide exerts its effects through various mechanisms. One of these involves binding interactions with biomolecules . The compound’s mechanism of action also includes changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nickel Tin Oxide have been observed to change over time .

Dosage Effects in Animal Models

The effects of Nickel Tin Oxide in animal models vary with dosage . Studies are being conducted to determine the threshold effects and any potential toxic or adverse effects at high doses .

Metabolic Pathways

Nickel Tin Oxide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Nickel Tin Oxide within cells and tissues is another area of active research . The compound interacts with transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Nickel Tin Oxide and its effects on activity or function are currently being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Nickel Tin Oxide can be achieved through a sol-gel method. This involves the hydrolysis and condensation of metal alkoxides in a solution to form a gel, which is then dried and calcined to form the final product.", "Starting Materials": ["Nickel acetate tetrahydrate", "Tin (IV) isopropoxide", "Ethanol", "Acetic acid", "Distilled water"], "Reaction": ["Dissolve nickel acetate tetrahydrate in ethanol to form a clear solution", "Add tin (IV) isopropoxide to the solution and stir for 10 minutes", "Add acetic acid to the solution to adjust the pH to 4", "Slowly add distilled water to the solution while stirring to initiate hydrolysis", "Stir for 24 hours to allow for complete hydrolysis and gel formation", "Dry the gel at 80°C for 24 hours", "Calcine the dried gel at 500°C for 2 hours to form Nickel Tin Oxide"] } | |

| 12035-38-0 | |

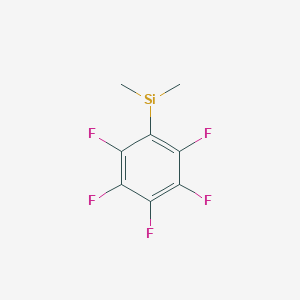

分子式 |

NiO3Sn+ |

分子量 |

225.40 g/mol |

IUPAC 名称 |

nickel(3+);oxygen(2-);tin(4+) |

InChI |

InChI=1S/Ni.3O.Sn/q+3;3*-2;+4 |

InChI 键 |

SHULAURIUQUJKN-UHFFFAOYSA-N |

规范 SMILES |

[O-2].[O-2].[O-2].[Ni+3].[Sn+4] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。